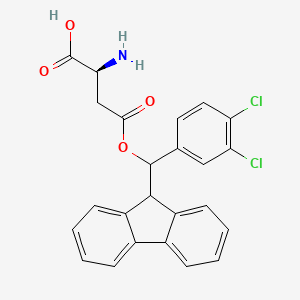
1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Phe(3,4-DiCl)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3,4-DiCl)-OH typically involves the following steps:
Chlorination of Phenylalanine: Phenylalanine is first chlorinated at the 3 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Fmoc Protection: The chlorinated phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to protect the amino group.
Industrial Production Methods
Industrial production of Fmoc-Phe(3,4-DiCl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenylalanine are chlorinated using industrial-scale chlorinating agents.
Fmoc Protection in Bulk: The chlorinated product is then subjected to Fmoc protection using automated peptide synthesizers to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Fmoc-Phe(3,4-DiCl)-OH: undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
Fmoc-Phe(3,4-DiCl)-OH: has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs.
Material Science: The compound is used in the development of peptide-based hydrogels and nanomaterials.
作用機序
The mechanism of action of Fmoc-Phe(3,4-DiCl)-OH primarily involves its role in peptide synthesis:
Peptide Bond Formation: The compound participates in the formation of peptide bonds through its free amino group.
Substitution Reactions: The chlorine atoms on the phenyl ring can undergo substitution reactions, leading to the formation of various derivatives.
類似化合物との比較
Fmoc-Phe(3,4-DiCl)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Phe-OH: Lacks the chlorine substitutions, making it less reactive in substitution reactions.
Fmoc-Tyr(3,4-DiCl)-OH: Similar structure but with a hydroxyl group on the phenyl ring, leading to different reactivity and applications.
Fmoc-Trp(3,4-DiCl)-OH: Contains an indole ring instead of a phenyl ring, resulting in different chemical properties and uses.
Uniqueness: : The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring of Fmoc-Phe(3,4-DiCl)-OH makes it unique, providing distinct reactivity and applications in peptide synthesis and bioconjugation.
特性
分子式 |
C24H19Cl2NO4 |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
(2S)-2-amino-4-[(3,4-dichlorophenyl)-(9H-fluoren-9-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H19Cl2NO4/c25-18-10-9-13(11-19(18)26)23(31-21(28)12-20(27)24(29)30)22-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22/h1-11,20,22-23H,12,27H2,(H,29,30)/t20-,23?/m0/s1 |
InChIキー |
FAPWOLALPPTWQO-AJZOCDQUSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


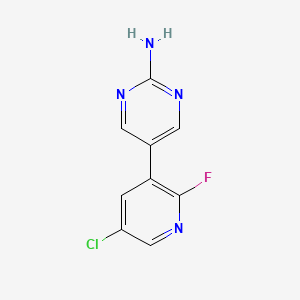
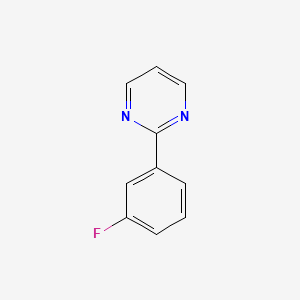
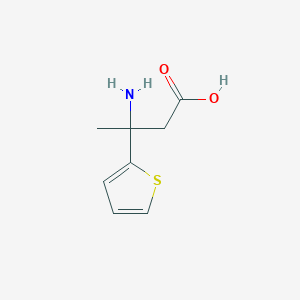
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
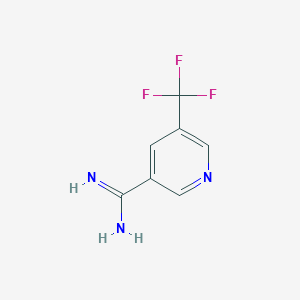


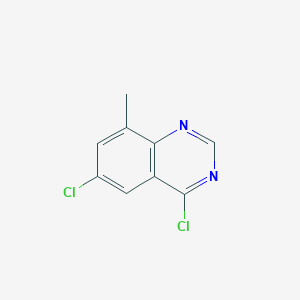

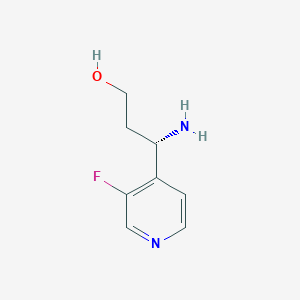
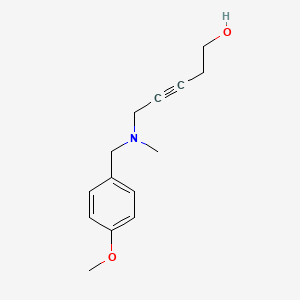

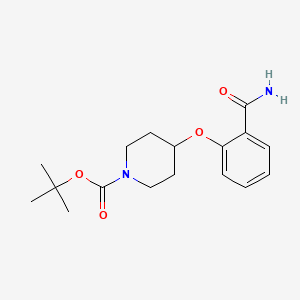
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
